GSK2239633A

CCR4 antagonist allosteric modulator binding site

Researchers requiring a well-characterized CCR4 antagonist with translational validation face limited options. GSK2239633A addresses this gap as a selective allosteric CCR4 antagonist with documented Phase 1 human safety and target engagement data. • Selective allosteric CCR4 antagonist: pIC50 7.96, >250-fold selectivity over CCR2 and other chemokine receptors. • Validated Phase 1 target engagement: >70% receptor occupancy in vivo, enabling translational PK/PD modeling. • Preclinical-to-clinical ADME data package: high preclinical oral bioavailability (rat 85%, dog 97%) vs. low human bioavailability (≤16%) for oral absorption improvement studies. • Proven efficacy in ex vivo T-cell migration assays using severe asthma patient samples. Supplied with rigorous analytical QC and global shipping.

Molecular Formula C24H25ClN4O5S2
Molecular Weight 549.1 g/mol
CAS No. 1240516-71-5
Cat. No. B607783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2239633A
CAS1240516-71-5
SynonymsGSK 2239633A, GSK2239633A, GSK-2239633A
Molecular FormulaC24H25ClN4O5S2
Molecular Weight549.1 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NCC1=CC(=CC=C1)CN2C3=C(C(=CC=C3)OC)C(=N2)NS(=O)(=O)C4=CC=C(S4)Cl)O
InChIInChI=1S/C24H25ClN4O5S2/c1-24(2,31)23(30)26-13-15-6-4-7-16(12-15)14-29-17-8-5-9-18(34-3)21(17)22(27-29)28-36(32,33)20-11-10-19(25)35-20/h4-12,31H,13-14H2,1-3H3,(H,26,30)(H,27,28)
InChIKeyYTEVTHHGQMUPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK2239633A Procurement Guide: CCR4 Allosteric Antagonist with Validated Preclinical Potency and Phase 1 Human Data


GSK2239633A (CAS 1240516-71-5) is an indazole arylsulfonamide compound that acts as a selective, allosteric antagonist of the human C-C chemokine receptor type 4 (CCR4) . It was advanced to Phase 1 clinical trials for asthma by GlaxoSmithKline, demonstrating target engagement and safety in humans before development was halted due to pharmacokinetic limitations . The compound exhibits high oral bioavailability in preclinical species but low human oral bioavailability, a critical differentiator for researchers evaluating CCR4 antagonists .

Why In-Class CCR4 Antagonists Cannot Simply Substitute GSK2239633A: Allosteric Binding Site, Selectivity Profile, and Clinical Data Package


CCR4 antagonists vary widely in their binding mechanisms (orthosteric vs. allosteric), selectivity across the chemokine receptor family, and translational validation. GSK2239633A binds to an intracellular allosteric site (site II) , a mechanism shared by few other CCR4 antagonists. Its selectivity profile (pIC50 ≥7.4 for CCR4 vs. <5 for other chemokine receptors) and extensive preclinical-to-clinical data package—including human Phase 1 target engagement and safety —constitute a unique, well-documented reference point that cannot be assumed for other compounds, even those targeting CCR4.

GSK2239633A Differentiated Evidence Summary: Head-to-Head and Cross-Study Quantitative Comparisons


Allosteric vs. Orthosteric Binding Mechanism: GSK2239633A Binds to Intracellular Site II Unlike C021 (Extracellular Site I)

GSK2239633A is a Class II allosteric antagonist that binds to an intracellular pocket (site II) on CCR4, in contrast to Class I allosteric antagonists like C021, which bind to an extracellular transmembrane site (site I) . This mechanistic distinction has implications for functional selectivity and potential for biased signaling, a factor relevant for researchers studying CCR4 signaling pathways .

CCR4 antagonist allosteric modulator binding site

CCR4 Selectivity: GSK2239633A Exhibits >250-Fold Higher pIC50 for CCR4 Than Other Chemokine Receptors

GSK2239633A demonstrates a pIC50 of 7.4 for CCR4, while exhibiting a pIC50 of <5 for other chemokine receptors, including CCR2 . This represents a >250-fold selectivity window (calculated as 10^(7.4-5) = 251-fold difference in IC50) for CCR4 over other chemokine receptors . Functional validation confirmed that GSK2239633A does not inhibit CCL-7 mediated CCR2 activation .

CCR4 antagonist selectivity chemokine receptors

Human Phase 1 Clinical Data: GSK2239633A Achieved >70% CCR4 Occupancy but Had Low Oral Bioavailability, Unlike Other CCR4 Antagonists in Development

In a Phase 1 clinical trial (NCT01371812), GSK2239633A was well-tolerated and achieved >70% CCR4 receptor occupancy in human subjects, along with inhibition of CCR4 activation markers . However, its oral bioavailability in humans was low (maximum 16%) , leading to discontinuation of development . This contrasts with other CCR4 antagonists like FLX475 (pIC50 ~7 for CCR4) and CCX6239, which are reported to be orally bioavailable and are still in clinical development [REFS-3, REFS-4].

CCR4 antagonist Phase 1 clinical trial bioavailability

Functional Antagonism in Human T-Cell Migration Assay: GSK2239633A Matches GSK494652A and Outperforms GSK2192991A in Severe Asthma Patients

In a head-to-head functional study using bronchial explant conditioned media from severe asthma patients as chemoattractant, GSK2239633A reduced T-cell migration to a Chemotaxis Index of 1.6 (mean, n=9) compared to a control index of 2.0 . This reduction was statistically significant (p<0.05) and was comparable to GSK494652A (Chemotaxis Index 2.2) and numerically superior to GSK2192991A (Chemotaxis Index 1.4) in the same patient cohort .

CCR4 antagonist T-cell migration asthma

Preclinical Oral Bioavailability: GSK2239633A Shows 85% in Rats and 97% in Dogs, Contrasting with 16% in Humans

In preclinical species, GSK2239633A exhibited oral bioavailability of 85% in rats and 97% in beagle dogs . This high preclinical absorption contrasts sharply with the low human oral bioavailability (maximum 16%) observed in Phase 1 . This species-dependent pharmacokinetic profile is a key differentiator for researchers studying CCR4 antagonist ADME properties and highlights the compound's utility as a tool for investigating interspecies differences in oral absorption .

CCR4 antagonist pharmacokinetics bioavailability

Recommended GSK2239633A Research and Preclinical Application Scenarios Based on Differentiated Evidence


Translational Pharmacology: Bridging Preclinical CCR4 Target Engagement to Clinical PK Limitations

Use GSK2239633A as a reference compound to model the disconnect between high CCR4 receptor occupancy (>70%) achievable in vivo and the low human oral bioavailability (≤16%) that halted clinical development. This scenario is ideal for ADME/PK studies focused on improving oral absorption of CCR4 antagonists or for validating translational models that predict human PK from preclinical data .

CCR4 Selectivity Profiling: Benchmarking New Chemical Entities Against a Highly Selective Allosteric Antagonist

Employ GSK2239633A as a selectivity benchmark in chemokine receptor panel screens. Its documented >250-fold selectivity for CCR4 over other chemokine receptors (including CCR2) provides a rigorous comparator for assessing the off-target potential of novel CCR4-targeting compounds .

Respiratory Immunology: Validating CCR4-Dependent T-Cell Migration in Human Tissue Assays

Incorporate GSK2239633A as a tool compound in ex vivo migration assays using human bronchial explants or peripheral T-cells to interrogate CCR4-mediated Th2 cell recruitment in asthma. Its validated efficacy in reducing T-cell migration in severe asthma patient samples supports its use as a positive control for studying CCR4 blockade in respiratory disease models .

Allosteric Modulator Research: Probing Intracellular Site II Binding and Biased Signaling

Leverage GSK2239633A's well-characterized binding to the intracellular allosteric site II on CCR4 to investigate structure-activity relationships, functional selectivity, and biased signaling outcomes compared to orthosteric ligands or Class I allosteric antagonists (e.g., C021). The availability of mutagenesis-validated binding residues facilitates mechanistic studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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